molecular formula C17H13Cl4N3O3 B2523247 N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide CAS No. 339096-74-1

N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide

Cat. No. B2523247
CAS RN: 339096-74-1
M. Wt: 449.11
InChI Key: UWNDYOITBYSFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide, is a Schiff base, which is a class of compounds typically formed by the condensation of an amine with a carbonyl compound. These compounds are known for their diverse applications in coordination chemistry and as ligands in the formation of metal complexes .

Synthesis Analysis

Schiff bases like the one described can be synthesized through a condensation reaction. For instance, a related compound, N,N'-bis(3,5-dichlorosalicylidene)-2-hydroxy-1,3-diamino-2-propan, was synthesized and its crystal structure determined, indicating the feasibility of synthesizing such compounds with dichlorophenyl groups . Another related compound, N,N'-(2,2-dimethylpropane)-bis(dihydroxylacetophenone), was synthesized at ambient temperature through the condensation of 2-hydroxylacetophenone and 2,2-dimethyl 1,3-amino propane in methanol . These methods suggest that the synthesis of N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide would likely follow a similar pathway, involving the condensation of the appropriate amine and carbonyl precursors.

Molecular Structure Analysis

The molecular structure of Schiff bases can be determined using various spectroscopic methods and crystallography. For example, the crystal structure of a similar Schiff base was determined to crystallize in the monoclinic space group with specific cell parameters, and the conformation was investigated using semi-empirical quantum mechanical calculations . The molecular structure is often stabilized by intramolecular hydrogen bonds, as seen in the related compound . These techniques could be applied to analyze the molecular structure of N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide.

Chemical Reactions Analysis

Schiff bases are known to form complexes with various metal ions. For instance, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine forms complexes with Cu(II), Co(II), and Ni(II) ions, indicating the potential for the compound to also form such complexes . The coordination properties and the nature of these complexes can be studied using analytical and spectroscopic methods, as well as by examining their electrochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases can be characterized using a variety of techniques. For example, the thermal and electrochemical properties of metal complexes of Schiff bases can be studied to understand their stability and reactivity . Spectroscopic methods such as FTIR, UV-visible, 1H NMR, and 13C NMR can be used to characterize the compound and its complexes, as demonstrated in the study of N,N'-(2,2-dimethylpropane)-bis(dihydroxylacetophenone) . Additionally, theoretical calculations can be employed to predict and compare the vibrational frequencies and electronic absorption spectra .

Scientific Research Applications

Thermal Decomposition and Structural Analysis

A study conducted by Aksu et al. (2007) investigated the thermal decomposition of heterodinuclear Ni(II)-M(II) complexes prepared from ONNO type reduced Schiff base compounds. The study highlighted the synthesis and characterization of various complexes, including N,N′-bis(salicylidene)-1,3-propanediamine derivatives, their thermal behavior, and structural analysis using X-ray diffraction. This research illustrates the interest in understanding the thermal stability and decomposition pathways of Schiff base compounds, which can be relevant for the design and development of materials with specific thermal properties (Aksu et al., 2007).

Electrochemical Behavior and Sensing Applications

Research by Khoobi et al. (2014) focused on the electrochemical behavior of hydroxychloroquine in the presence of acetaminophen using a modified glassy carbon electrode. The study utilized N,N'-bis[(E)-(1-pyridyl) methylidene]-1,3-propanediamine self-assembled monolayer for electrode modification, demonstrating the application of Schiff base compounds in enhancing electrochemical sensing capabilities. This work underscores the potential of Schiff base derivatives in developing sensitive and selective sensors for pharmaceutical analysis (Khoobi et al., 2014).

Corrosion Inhibition

The study by Mohsenifar et al. (2016) explored the use of N,N′-Bis(phloroacetophenone)-1,2-propanediamine as a corrosion inhibitor for steel in acidic environments. This research is pivotal in understanding the mechanisms of corrosion inhibition and the development of more effective corrosion protectants for industrial applications. The findings contribute to the broader field of materials science, particularly in the development of protective coatings for metals (Mohsenifar et al., 2016).

Biodegradable Polymers

Abdolmaleki et al. (2011) synthesized biodegradable poly(ester-amide)s based on tyrosine, a natural amino acid, demonstrating the application of Schiff base compounds in creating environmentally friendly materials. This study highlights the importance of developing biodegradable polymers for various applications, including medical devices, packaging, and more. The research emphasizes the role of chemistry in addressing environmental concerns through the design of sustainable materials (Abdolmaleki et al., 2011).

properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-[[hydroxy(methyl)amino]methylidene]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl4N3O3/c1-24(27)8-11(16(25)22-14-4-2-9(18)6-12(14)20)17(26)23-15-5-3-10(19)7-13(15)21/h2-8,27H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNDYOITBYSFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.